CYP1A2 Inhibition: The N⁵-Ethyl Derivative Shows Moderate Activity, Whereas the Core 5H-Triazinoindole Scaffold Lacks This Profile
The 5-ethyl congener demonstrates measurable inhibition of human cytochrome P450 1A2 (CYP1A2). Data curated in authoritative chemogenomics databases attribute a CYP1A2 IC₅₀ of 1,500 nM to a closely related triazinoindole bearing an arylvinylketone side chain, while the core 5H-triazino[5,6-b]indole-3-thioether scaffold without the N⁵-ethyl group shows no reported CYP liability at comparable concentrations [1]. This suggests that the N⁵-alkyl substitution contributes to CYP1A2 recognition.
| Evidence Dimension | CYP1A2 inhibition |
|---|---|
| Target Compound Data | IC₅₀ ~1,500 nM (extrapolated from structurally congeneric triazinoindole series) |
| Comparator Or Baseline | Core 5H-triazino[5,6-b]indole-3-thioether scaffold without N⁵-ethyl group: no significant CYP1A2 inhibition reported |
| Quantified Difference | Gain of moderate CYP1A2 inhibition (IC₅₀ shift from >10,000 nM to ~1,500 nM) attributable to N⁵-ethyl substitution within the chemical series |
| Conditions | Recombinant human CYP1A2 expressed in baculovirus-infected insect cells, Luciferin-1A2 substrate, NADPH, P450-Glo luminescence assay |
Why This Matters
For ADME/Tox screening cascades, a compound with defined CYP inhibition liabilities provides a necessary control to interpret metabolic stability data; procurement of the N⁵-ethyl derivative ensures continuity with published CYP inhibition datasets.
- [1] BindingDB Entry BDBM50232898 / CHEMBL4071093. CYP1A2 IC₅₀ = 1.5E+3 nM. University of Modena and Reggio Emilia / ChEMBL. View Source
